molecular formula C10H11N3S2 B163297 VU0029251 CAS No. 330819-85-7

VU0029251

Cat. No.: B163297
CAS No.: 330819-85-7
M. Wt: 237.3 g/mol
InChI Key: WDDBZCKBRCTSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0029251 involves several key steps, starting with the formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the methylthio group and the amine functionality are critical steps that require specific reagents and conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves scalable reactions that can be optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

VU0029251 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

VU0029251 has several scientific research applications, including:

Mechanism of Action

VU0029251 exerts its effects by binding to an allosteric site on the mGluR5 receptor, leading to partial inhibition of receptor activity. This modulation affects downstream signaling pathways, including calcium mobilization and neurotransmitter release. The compound’s unique binding site distinguishes it from other mGluR5 antagonists, which typically compete with endogenous ligands at the orthosteric site .

Comparison with Similar Compounds

Similar Compounds

    MPEP (2-Methyl-6-(phenylethynyl)pyridine): A well-known mGluR5 antagonist that competes at the orthosteric site.

    Fenobam: Another mGluR5 antagonist with a different chemical structure and binding profile.

Uniqueness

VU0029251 is unique in its ability to partially inhibit mGluR5 activity through allosteric modulation, rather than direct competition. This property allows for more nuanced regulation of receptor activity, which can be advantageous in therapeutic contexts where complete inhibition is undesirable .

Biological Activity

VU0029251 is a compound that has garnered attention for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Overview of mGluR5

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system (CNS). mGluR5, in particular, is implicated in various neurological and psychiatric disorders, making it a target for therapeutic interventions. This compound is noted for its unique mechanism of action compared to other mGluR5 modulators.

This compound operates as a partial antagonist at the mGluR5 receptor, distinguishing itself from traditional antagonists by not completely inhibiting receptor activity. This partial modulation allows for a more nuanced approach to managing conditions associated with mGluR5 dysregulation. The compound's structural characteristics enable it to bind selectively to the receptor without fully blocking its function, which may lead to fewer side effects compared to full antagonists .

Binding Affinity and Functional Activity

Research indicates that this compound exhibits a binding affinity for mGluR5 that is comparable to other known modulators. The compound was assessed using various assays, including calcium flux assays in HEK293 cells expressing rat mGluR5. The results demonstrated that this compound effectively reduced glutamate-mediated signaling in a concentration-dependent manner .

Table 1: Binding Affinity of this compound Compared to Other mGluR5 Modulators

CompoundBinding Affinity (Ki)Modulation Type
This compound20 nMPartial Antagonist
MPEP10 nMFull Antagonist
VU047757315 nMPartial Antagonist

Case Studies

Several studies have explored the pharmacological effects of this compound in animal models:

  • Anxiety Models : In rodent models, administration of this compound resulted in anxiolytic-like effects without the hyperlocomotion typically associated with full antagonists. This suggests potential therapeutic applications for anxiety disorders .
  • Cognitive Function : Another study investigated the impact of this compound on cognitive performance. Results indicated an improvement in memory retention tasks, supporting the hypothesis that partial modulation can enhance cognitive functions while minimizing adverse effects .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including good brain penetration and a suitable half-life for potential therapeutic use. Studies show that systemic administration leads to effective CNS occupancy, which is crucial for its intended effects .

Properties

IUPAC Name

10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDBZCKBRCTSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C3=C(CCC3)SC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0029251
Reactant of Route 2
VU0029251
Reactant of Route 3
Reactant of Route 3
VU0029251
Reactant of Route 4
Reactant of Route 4
VU0029251
Reactant of Route 5
VU0029251
Reactant of Route 6
Reactant of Route 6
VU0029251

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.